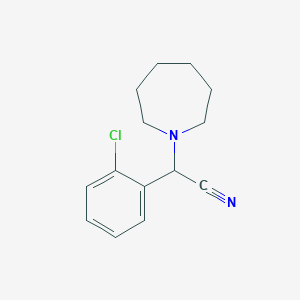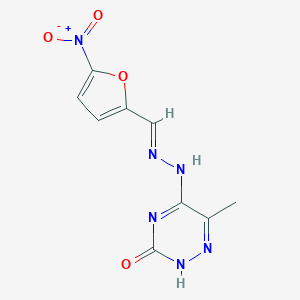
4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound is a member of the thienylcyclohexanecarboxamide family, which is known for its anti-inflammatory and analgesic properties. In
Mécanisme D'action
The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of immune responses and the production of pro-inflammatory cytokines. By inhibiting this pathway, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of immune cells, such as macrophages and T cells. In vivo studies have shown its analgesic effects in animal models of pain, as well as its potential as a treatment for neuropathic pain and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide in lab experiments is its specificity for the NF-κB signaling pathway. This compound has been shown to selectively inhibit this pathway, without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in immune responses and inflammation. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.
Orientations Futures
There are several future directions for research on 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide. One direction is to further explore its potential as a treatment for inflammatory bowel disease and neuropathic pain. Another direction is to investigate its effects on other signaling pathways involved in immune responses and inflammation. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Overall, 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide shows promise as a drug candidate for the treatment of inflammatory and painful conditions, and further research is warranted.
Méthodes De Synthèse
The synthesis of 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide involves the reaction of 4-butylcyclohexanone with 2-furylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with thiosemicarbazide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide has been studied for its potential as an anti-inflammatory and analgesic drug candidate. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces the activation of immune cells. In vivo studies have demonstrated its analgesic effects in animal models of pain. Furthermore, this compound has shown potential as a treatment for neuropathic pain and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C20H31NO4S |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
4-butyl-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H31NO4S/c1-2-3-5-16-7-9-17(10-8-16)20(22)21(14-19-6-4-12-25-19)18-11-13-26(23,24)15-18/h4,6,12,16-18H,2-3,5,7-11,13-15H2,1H3 |
Clé InChI |
LQUDPKLQGVMOIK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5Z)-5-[(3,5-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241189.png)
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)


![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)





![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)
![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)
![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)